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molecular formula C3H5FO6S2 B8516713 Ethylene fluoromethanedisulfonate

Ethylene fluoromethanedisulfonate

Cat. No. B8516713
M. Wt: 220.2 g/mol
InChI Key: UZFQDPJMWANVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124793B2

Procedure details

To a solution of 2.4 g of ethylene methanedisulfonate in 20 mL of THF and 0.35 g of NaH was added 3.8 g of N-fluorobenzene sulfonimide in 25 mL of CH3CN. The product was isolated by crystallization from CH2Cl2 and cyclohexane to give 0.4 g of ethylene fluoromethane disulfonate which was brominated in H2O to give ethylene fluorobromomethanedisulfonate, m.p. 82-90° C. (93-3).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[S:9](=[O:11])(=[O:10])[O:8][CH2:7][CH2:6][O:5][S:2]1(=[O:4])=[O:3].[H-].[Na+].C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:24])(=O)=O)=CC=1.C(Cl)Cl>C1COCC1.CC#N.C1CCCCC1>[F:24][CH:1]1[S:2](=[O:3])(=[O:4])[O:5][CH2:6][CH2:7][O:8][S:9]1(=[O:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C1S(=O)(=O)OCCOS1(=O)=O
Name
Quantity
0.35 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.8 g
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1S(=O)(=O)OCCOS1(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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